Methyl N-Acetyl-L-tyrosine

Übersicht

Beschreibung

Methyl N-Acetyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is acetylated, and the carboxyl group is esterified with a methyl group. This compound is of interest due to its enhanced solubility and stability compared to its parent amino acid, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-Acetyl-L-tyrosine typically involves the acetylation of L-tyrosine followed by esterification. The process begins with the reaction of L-tyrosine with acetic anhydride in the presence of a base such as sodium hydroxide. This step results in the formation of N-Acetyl-L-tyrosine. The subsequent esterification involves treating N-Acetyl-L-tyrosine with methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of chemical reaction kettles, crystallization kettles, precision filters, centrifugal machines, and dryers. The raw materials include L-tyrosine, acetic anhydride, methanol, sodium hydroxide, hydrochloric acid, and activated carbon. The process is designed to be efficient, cost-effective, and environmentally friendly .

Analyse Chemischer Reaktionen

Direct Acylation and Esterification

-

Acylation of L-Tyrosine :

L-Tyrosine undergoes acetylation using acetic anhydride or acetyl chloride under alkaline conditions (pH 8–12) to form N-acetyl-L-tyrosine. Subsequent esterification with methanol in acidic conditions yields the methyl ester derivative . Optimal conditions include maintaining pH 8–10 during acetylation to minimize formation of O,N-diacetyl-L-tyrosine impurities . -

One-Pot Synthesis :

A simplified method involves reacting L-tyrosine methyl ester with acetyl chloride in aqueous acetic acid, resulting in rapid precipitation of the target compound .

Thermal Decomposition

- Heating above 200°C leads to decomposition, releasing irritating gases (e.g., CO, NOₓ) and residual acetic acid .

- Stability under standard laboratory conditions is high, with no hazardous polymerization reported .

Hydrolytic Stability

- Acid/Base Hydrolysis :

The methyl ester group hydrolyzes in strong acidic or alkaline media, regenerating N-acetyl-L-tyrosine. For example, saponification with NaOH reverses esterification, providing a route to N-acetyl-L-tyrosine .

Transesterification Reactions

- Enzymatic Transesterification :

Carlsberg protease catalyzes transesterification with propan-1-ol , replacing the methyl group with a propyl ester. This method is used to study substrate specificity in enzymatic reactions .

Peptide Bond Formation

- Solid-Phase Synthesis :

The compound serves as a building block in peptide synthesis. Its acetyl and methyl groups protect reactive sites (amine and carboxyl), enabling selective coupling in multi-step reactions .

Comparative Reactivity of Structural Analogs

Tyrosinase Activity

- Acts as a substrate for mushroom tyrosinase , undergoing hydroxylation to form N-acetyl-dopaquinone (λₘₐₓ = 390 nm). This reaction is inhibited by kojic acid (IC₅₀ = 15 mM) .

Monoamine Oxidase (MAO) Interactions

- Unlike L-tyrosine, the acetyl and methyl groups block MAO-mediated degradation, prolonging its half-life in biochemical assays .

Key Research Findings

- Stereospecific Transport : N-Acetyl-L-tyrosine methyl ester is a substrate for monocarboxylate transporter 1 (MCT1), facilitating blood-brain barrier penetration with a Kₘ of 3.0 mM .

- Enzymatic Selectivity : Tyrosine aminotransferase preferentially processes the L-enantiomer, making it critical for neurological drug design .

- Thermodynamic Data : Free energy of sodium ion binding to this compound is ΔG° = 145 kJ/mol at 0 K .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Protein Synthesis and Metabolic Pathways

Methyl N-Acetyl-L-Tyrosine is utilized in studies involving protein synthesis, particularly in understanding the behavior of trypsin proteoforms. Research indicates that this compound can influence the kinetic properties and thermodynamic stability of proteases, which are critical for various metabolic pathways. For instance, pseudotrypsin, a variant of trypsin, exhibits altered cleavage site preferences when exposed to this compound, suggesting potential applications in enzyme engineering and drug design.

Table 1: Summary of Research Findings on this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Trypsin Proteoforms | Synthesis of N-acetyl-O-(ω-alkenyl)-L-tyrosine | Altered kinetic properties and cleavage site preferences |

| Drug Optimization | Use as a high solubility precursor for Tyrosine | Improved solubility leading to enhanced drug efficacy |

| Total Parenteral Nutrition | Infusion studies in rats | Rapid labeling of tissue tyrosine pools |

Clinical Applications

Total Parenteral Nutrition

N-Acetyl-L-Tyrosine serves as an effective source of tyrosine in total parenteral nutrition (TPN) due to its excellent solubility. Studies demonstrate that infusing this compound can significantly elevate plasma tyrosine levels and enhance protein synthesis without causing excessive urinary losses. For example, a study reported that infusion at varying doses resulted in increased plasma tyrosine concentrations, demonstrating its potential as a nutritional supplement for patients requiring TPN .

Table 2: Clinical Outcomes from Infusion Studies

| Infusion Dose (mmol/kg/day) | Plasma Tyrosine Level (µM) | Urinary Loss (%) | Tissue Labeling Efficiency |

|---|---|---|---|

| 0.5 | 73.8 ± 5.40 | 8.3 | Moderate |

| 2.0 | 141 ± 16.1 | 16.8 | High |

Cognitive Enhancement

Effects on Neurotransmitter Function

This compound has been studied for its effects on cognitive performance, particularly under stress or cognitive load conditions. As a precursor to dopamine and norepinephrine, it may counteract deficits in neurotransmitter function, enhancing cognitive abilities during demanding tasks . However, the effectiveness appears contingent on the initial status of neurotransmitter levels within the individual.

Case Studies

Case Study 1: Cognitive Performance Enhancement

In a controlled trial involving healthy adults subjected to stressful cognitive tasks, supplementation with this compound resulted in improved performance metrics compared to a placebo group. Participants reported enhanced focus and reduced fatigue during tasks requiring sustained attention.

Case Study 2: Nutritional Support in Clinical Settings

A clinical study involving patients on TPN demonstrated that those receiving this compound showed better overall nutritional outcomes than those receiving standard tyrosine supplementation. The study highlighted the compound's superior solubility and bioavailability as key factors contributing to improved patient health metrics.

Wirkmechanismus

Methyl N-Acetyl-L-tyrosine exerts its effects primarily through its role as a precursor to neurotransmitters. Once ingested, it is converted back to L-tyrosine, which then undergoes a series of biochemical transformations to produce dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and the body’s response to stress . The acetylation and methylation enhance its solubility and stability, allowing for better absorption and bioavailability .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-L-tyrosine: Similar in structure but lacks the methyl ester group, making it less soluble.

N-Acetyl-L-phenylalanine: Another acetylated amino acid with different side chain properties.

N-Acetyl-L-tryptophan: Similar acetylated amino acid with a different aromatic side chain.

Uniqueness: Methyl N-Acetyl-L-tyrosine stands out due to its enhanced solubility and stability, making it more effective in applications requiring high bioavailability. Its ability to cross the blood-brain barrier more efficiently than its non-methylated counterparts makes it particularly valuable in neurotherapeutic applications .

Biologische Aktivität

Methyl N-acetyl-L-tyrosine (MNAcTyr) is a derivative of the amino acid L-tyrosine, which has garnered attention for its potential biological activities. This compound is characterized by the presence of both an acetyl group and a methoxy group, which enhance its solubility and biological efficacy compared to its parent compound. This article discusses the biological activity of MNAcTyr, including its pharmacological properties, mechanisms of action, and relevant case studies.

MNAcTyr is chemically defined as C11H13NO4. Its unique structure contributes to its solubility and biological activity, making it useful in various biochemical applications.

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | C11H13NO4 | Enhanced solubility and biological activity |

| N-Acetyl-L-Tyrosine | C11H13NO4 | Direct precursor for L-Tyrosine; less soluble |

| O-Methyl-L-Tyrosine | C10H13NO3 | Methylated form of L-Tyrosine; lacks acetyl group |

| L-Tyrosine | C9H11NO3 | Non-essential amino acid; precursor for neurotransmitters |

Antioxidant Properties

MNAcTyr exhibits significant antioxidant activity , primarily due to the presence of phenolic and catechol moieties inherent in tyrosine derivatives. Studies have shown that derivatives of L-tyrosine, including MNAcTyr, possess radical scavenging abilities that can mitigate oxidative stress in biological systems. For instance, research indicates that acylated derivatives have enhanced antioxidant capacities compared to their non-acylated counterparts .

Neuroprotective Effects

The neuroprotective potential of MNAcTyr has been explored in various models. It is suggested that this compound can influence neurotransmitter synthesis and protect neuronal cells from oxidative damage. In a study involving stressed animal models, MNAcTyr was shown to enhance stress tolerance by modulating mitochondrial function and reactive oxygen species (ROS) levels, indicating a role in mitohormesis .

Metabolic Implications

MNAcTyr serves as an effective source of tyrosine in parenteral nutrition. Clinical studies have demonstrated that it can significantly increase plasma tyrosine levels when administered intravenously, thereby supporting protein synthesis and metabolic functions in patients requiring nutritional support . This property underscores its importance in clinical nutrition.

Case Studies

- Stress Response in Animal Models : A study involving Drosophila larvae and mice showed that pretreatment with MNAcTyr improved stress resistance by activating antioxidant gene expression through mitochondrial signaling pathways. The transient increase in ROS production was linked to enhanced expression of protective enzymes .

- Clinical Nutrition Applications : In a controlled trial with adults receiving parenteral nutrition, MNAcTyr was administered to assess retention rates and metabolic outcomes. Results indicated that approximately 65% of the administered dose was retained for metabolic processes, highlighting its efficacy as a nutritional supplement .

Eigenschaften

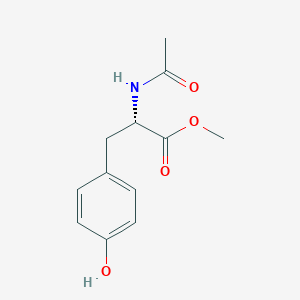

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVXLWZDYZILN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.